L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-
Description
L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is a peptide derivative comprising L-arginine linked to a pentapeptide sequence (Ala-Lys-Leu-Gln-Pro). This compound’s structure confers unique biochemical properties, as the sequence and composition influence its stability, receptor interactions, and biological activity. L-Arginine, a conditionally essential amino acid, serves as a precursor for nitric oxide (NO) synthesis, a critical molecule in vasodilation, immune response, and neurotransmission . The attached peptide chain may modulate its bioavailability, enzymatic cleavage, or target specificity, though clinical studies validating its efficacy and safety are still pending .
Properties
CAS No. |
652144-08-6 |
|---|---|
Molecular Formula |
C31H57N11O8 |
Molecular Weight |
711.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H57N11O8/c1-17(2)16-22(41-26(45)19(8-4-5-13-32)38-25(44)18(3)33)27(46)39-20(11-12-24(34)43)29(48)42-15-7-10-23(42)28(47)40-21(30(49)50)9-6-14-37-31(35)36/h17-23H,4-16,32-33H2,1-3H3,(H2,34,43)(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,49,50)(H4,35,36,37)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
AFHSNJKVBDCGLA-LLINQDLYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues like methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Cardiovascular Health
L-Arginine plays a crucial role in cardiovascular health primarily through its conversion to nitric oxide, a vasodilator that improves blood flow. Research indicates that it may help in:
- Lowering Blood Pressure : Studies have shown that L-arginine supplementation can lead to significant reductions in blood pressure among individuals with hypertension .
- Improving Endothelial Function : L-arginine enhances endothelial function, which is vital for maintaining vascular health and preventing atherosclerosis .
- Cardiac Benefits : It has been used in formulations aimed at treating heart diseases such as atherosclerosis and heart failure by improving circulation and reducing cholesterol levels .
Athletic Performance
L-Arginine is often marketed as a supplement for enhancing athletic performance due to its role in increasing nitric oxide levels. Some key findings include:
- Increased Exercise Capacity : A randomized study indicated that supplementation with 2 grams of L-arginine daily improved performance metrics in athletes .
- Enhanced Recovery : Post-exercise recovery may be improved as L-arginine aids in muscle repair and reduces soreness through better blood flow and nutrient delivery to muscles .
Metabolic Disorders
The compound has shown promise in managing metabolic conditions:
- Diabetes Management : Research suggests that L-arginine can improve insulin sensitivity and glucose metabolism, potentially reducing the risk of developing type 2 diabetes .
- Weight Management : Some studies indicate that it may assist in weight loss by enhancing metabolic rates and fat oxidation .
Immune Function
L-Arginine is essential for immune system function:
- Wound Healing : It has been found beneficial in promoting wound healing and recovery from injuries by supporting immune responses and tissue repair mechanisms .
- Critical Illness Recovery : In clinical settings, L-arginine supplementation has been used for patients recovering from surgeries or critical illnesses to enhance immune function and overall recovery outcomes .
Neuroprotective Effects
Emerging research suggests potential neuroprotective benefits:
- Cognitive Function : Some studies have indicated that L-arginine may support cognitive health by improving blood flow to the brain, thus enhancing cognitive functions and potentially delaying neurodegeneration .
Formulation Development
The versatility of L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl extends to its use in various formulations:
| Formulation Type | Key Ingredients | Target Application |
|---|---|---|
| Nutritional Supplements | L-Arginine, vitamins | Athletic performance enhancement |
| Medical Nutrition | L-Alanine, L-Leucine | Recovery from critical illness |
| Cardiovascular Formulations | Sterols, stanols | Heart disease management |
Case Studies
Several case studies highlight the efficacy of L-Arginine-based therapies:
- Cardiovascular Improvement : A study involving patients with coronary artery disease showed significant improvements in endothelial function after 6 weeks of daily supplementation with 6 grams of L-arginine .
- Athletic Performance Enhancement : In a controlled trial with soccer players, those receiving 2 grams of L-arginine daily exhibited enhanced performance metrics compared to the placebo group over a 45-day period .
- Diabetes Prevention : A long-term study involving individuals with impaired glucose tolerance demonstrated that daily supplementation with 6.4 grams of L-arginine reduced the incidence of diabetes over an 18-month follow-up period .
Mechanism of Action
The mechanism of action of L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune response. The peptide may also interact with cell surface receptors, influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Other Arginine-Containing Peptides
Several peptides share structural or functional similarities with L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-:
Key Insights :
- Sequence Length : Shorter peptides (e.g., target compound) may exhibit better tissue penetration than larger molecules (e.g., 3,244.7 g/mol peptide) .
- Residue Composition : The presence of lysine (Lys) and glutamine (Gln) in the target compound could enhance solubility and receptor binding compared to peptides dominated by hydrophobic residues (e.g., Ile, Leu) .
Amino Acids and Metabolites in NO Pathways
Functional Implications :
- The target peptide’s NO-release kinetics and bioavailability depend on proteolytic cleavage rates, unlike free L-arginine or citrulline .
Therapeutic Peptides with Structural Overlaps
- PMX-53 (N-acetyl-L-phenylalanyl-L-ornithyl-L-prolyl-...): A cyclic peptide arginase inhibitor; shares Pro and Arg residues but differs in mechanism (direct enzyme inhibition vs. NO precursor role) .
- Aviptadil (L-Phenylalanine,5-oxo-L-prolyl-L-arginyl-...) : Vasoactive intestinal peptide analog; highlights how Pro-Arg sequences can diverge in function (neuroprotection vs. vascular effects) .
Research Findings and Challenges
- Immune Modulation : Glutamine (Gln) in the sequence may support immune cell metabolism, akin to free Gln supplements, but targeted delivery via peptides could enhance efficacy .
- Clinical Barriers : Peptides often face challenges like rapid renal clearance and enzymatic degradation, necessitating formulation advances .
Biological Activity
L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is a complex peptide composed of multiple amino acids, including L-arginine, L-alanine, L-lysine, L-leucine, L-glutamine, and L-proline. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C31H57N11O8
- Molecular Weight : 711.9 g/mol
- Structure : The intricate structure of this peptide facilitates various biological functions, including protein synthesis and immune regulation .
Biological Activities
L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- exhibits several notable biological activities:
-
Immune Function Regulation :
- L-Arginine is crucial for T-cell function. Research indicates that its depletion can lead to T-cell anergy, particularly in cancer patients where myeloid-derived suppressor cells produce arginase I, which depletes available arginine .
- Studies show that T-cells cultured without l-Arginine are arrested in the G0-G1 phase of the cell cycle, indicating that arginine availability is vital for T-cell proliferation .
- Protein Synthesis :
-
Hormonal Regulation :
- It is involved in the synthesis of hormones such as insulin and growth hormone, potentially influencing metabolic processes.
-
Antioxidant Activity :
- The compound may exhibit antioxidant properties by modulating nitric oxide (NO) production, which can help protect cells from oxidative stress.
The biological activities of L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can be attributed to several mechanisms:
- Nitric Oxide Production :
- Cell Cycle Regulation :
Comparative Analysis with Other Peptides
The uniqueness of L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can be highlighted through a comparative analysis with other peptides:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| L-Glycyl-L-Alanylleucine | Composed primarily of glycine and alanine | Simpler structure; focused on muscle recovery |
| L-Alanylleucine | Contains only alanine and leucine | Less complex; limited biological activity |
| L-Prolyl-Glycyl-Leucine | A tripeptide with proline, glycine, and leucine | Different amino acid combination; distinct effects |
L-Arginine's complex structure allows it to perform multifaceted roles in health and disease management that simpler peptides cannot replicate.
Case Studies
Several studies have investigated the effects of this compound on various health conditions:
-
Cancer Immunology :
- A study demonstrated that supplementation with l-Arginine could restore T-cell proliferation in cancer patients by counteracting the effects of arginase I produced by myeloid-derived suppressor cells . This suggests potential therapeutic applications in enhancing immune responses during cancer treatment.
- Metabolic Disorders :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
